N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide
CAS No.: 396723-29-8
Cat. No.: VC4501282
Molecular Formula: C20H19N3O2S
Molecular Weight: 365.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 396723-29-8 |
|---|---|
| Molecular Formula | C20H19N3O2S |
| Molecular Weight | 365.45 |
| IUPAC Name | N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
| Standard InChI | InChI=1S/C20H19N3O2S/c1-2-19(24)21-20-17-12-26-13-18(17)22-23(20)14-8-10-16(11-9-14)25-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,21,24) |
| Standard InChI Key | FAIYNZNYNYGBAV-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC4=CC=CC=C4 |
Introduction
N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide is a complex organic compound belonging to the class of thieno[3,4-c]pyrazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties, due to the presence of multiple aromatic rings that enhance their interaction with biological targets.
Characterization Techniques
Characterization of N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide involves analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods provide detailed information about the compound's molecular structure and purity.
Chemical Reactions and Stability
The compound can undergo various chemical reactions due to its functional groups. Reactions are generally performed under controlled conditions to avoid side reactions, and catalysts may be used to facilitate certain transformations. Stability studies would be necessary to understand how the compound behaves under different conditions, such as temperature and light exposure.
Future Research Directions
Future research on N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide should focus on detailed biochemical assays to elucidate its mechanism of action and potential therapeutic applications. Additionally, studies on its stability and pharmacokinetics would be essential for further development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume